molecular formula C19H25N3O2 B2682207 N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide CAS No. 877631-89-5

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide

Cat. No.: B2682207
CAS No.: 877631-89-5
M. Wt: 327.428
InChI Key: UTZJQESAYLAQSH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide is a synthetic organic compound that features a furan ring, a phenylpiperazine moiety, and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the phenylpiperazine moiety: This involves the reaction of phenylhydrazine with an appropriate alkylating agent to form the piperazine ring.

    Coupling of the furan and phenylpiperazine units: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Introduction of the propionamide group: This can be achieved through the reaction of the intermediate with propionyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The phenylpiperazine moiety can be reduced to form the corresponding piperidine derivative.

    Substitution: The propionamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amides, ethers, and thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving furan and piperazine derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to receptors: The compound could act as an agonist or antagonist at specific receptors.

    Enzyme inhibition: The compound could inhibit the activity of specific enzymes.

    Modulation of signaling pathways: The compound could modulate intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)propionamide: Lacks the phenylpiperazine moiety.

    N-(2-(4-phenylpiperazin-1-yl)ethyl)propionamide: Lacks the furan ring.

    N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)acetamide: Has an acetamide group instead of a propionamide group.

Uniqueness

N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)propionamide is unique due to the combination of the furan ring, phenylpiperazine moiety, and propionamide group, which may confer unique biological and chemical properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-19(23)20-15-17(18-9-6-14-24-18)22-12-10-21(11-13-22)16-7-4-3-5-8-16/h3-9,14,17H,2,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZJQESAYLAQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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